molecular formula C36H74N2O4 B607669 Glyminox CAS No. 664323-11-9

Glyminox

Cat. No.: B607669
CAS No.: 664323-11-9
M. Wt: 599.0 g/mol
InChI Key: KALYGJOYPFFBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyminox, also known as C31G and SAVVY, is a small molecule compound functioning as a membrane lipids inhibitor . Its primary mechanism of action involves the disruption of microbial and cellular membranes, which underpins its broad-spectrum bioactive properties . This mechanism has been investigated for topical applications, specifically in a vaginal gel formulation for its potential as a contraceptive and for the prevention of sexually transmitted infections, including HIV and herpes simplex virus (HSV) shedding . Clinical research has progressed to Phase 3 trials for contraception in the United States and for HIV infection in Ghana, highlighting its significant research value in the field of microbicides and topical prophylactics . As a chemical entity, this compound offers researchers a tool to study membrane-level interactions and develop novel intervention strategies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

664323-11-9

Molecular Formula

C36H74N2O4

Molecular Weight

599.0 g/mol

IUPAC Name

N,N-dimethyltetradecan-1-amine oxide;2-[hexadecanoyl(dimethyl)azaniumyl]acetate

InChI

InChI=1S/C20H39NO3.C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21(2,3)18-20(23)24;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-18H2,1-3H3;4-16H2,1-3H3

InChI Key

KALYGJOYPFFBRF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC([N+](C)(CC([O-])=O)C)=O.CCCCCCCCCCCCCC[N+](C)([O-])C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[N+](C)(C)CC(=O)[O-].CCCCCCCCCCCCCC[N+](C)(C)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glyminox;  Savvy

Origin of Product

United States

Strategic Methodologies for Glyminox Chemical Synthesis

Foundational Synthetic Approaches for Zwitterionic Amphiphiles

Zwitterionic amphiphiles, characterized by possessing both positive and negative charges within the same molecule, often present unique synthetic challenges due to the presence of multiple reactive functional groups. Common approaches for synthesizing zwitterionic compounds, such as betaines and sulfobetaines, often involve the alkylation of tertiary amines. For instance, betaines can be synthesized by the reaction of tertiary amines with α-haloacids or their salts google.comgoogle.compatsnap.comresearchgate.net. Sulfobetaines are frequently prepared through the reaction of tertiary amines with sultones, such as 1,3-propanesultone nih.govgoogle.commdpi.comresearchgate.netgoogle.com. These reactions typically involve a nucleophilic attack by the tertiary amine on the electrophilic carbon adjacent to the leaving group (halogen or sulfate).

Another strategy involves the modification of existing polymer backbones to incorporate zwitterionic moieties. For example, poly(maleic anhydride-alt-1-octadecene) (PMAO) has been modified by opening the anhydride (B1165640) rings with an amine containing a tertiary amine, followed by reaction with β-propiolactone or 1,3-propanesultone to introduce carboxybetaine or sulfobetaine (B10348) groups, respectively nih.gov. The choice of synthetic route is often dictated by the specific structure of the target zwitterionic amphiphile, including the nature of the hydrophobic and hydrophilic portions and the placement of the charged centers researchgate.netd-nb.info.

Chemo- and Regioselective Considerations in Glyminox-like Structure Assembly

Chemoselectivity, the preferential reaction of a reagent with one functional group over others in a molecule, is paramount in the synthesis of complex molecules with multiple reactive sites rsc.orgwikipedia.orgacs.org. Achieving high chemoselectivity in this compound-like structures, which contain both cationic and anionic centers along with potentially other functional groups, requires careful control of reaction conditions, including the choice of reagents, catalysts, solvent, and temperature rsc.org.

Regioselectivity, controlling the site of reaction when multiple similar functional groups or positions are available, is equally critical. Strategies to achieve regioselectivity can involve exploiting inherent electronic or steric differences between potential reaction sites, using protecting groups to temporarily block reactive functionalities, or employing catalysts that direct the reaction to a specific location solubilityofthings.comnumberanalytics.com. For instance, catalytic methods have been developed to achieve selective functionalization of specific hydroxyl groups in the presence of others acs.org. The design of synthetic routes for this compound must meticulously address potential issues of competing reactions at different functional groups or positions to ensure the desired product is formed efficiently.

Stereochemical Control Strategies in Synthetic Pathways

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, significantly impacts a molecule's properties and is a critical aspect of complex organic synthesis fiveable.merijournals.comresearchgate.net. Controlling stereochemistry in the synthesis of this compound is essential if specific stereoisomers are desired. Strategies for achieving stereochemical control include the use of stereoselective and stereospecific reactions, chiral reagents, chiral catalysts, and chiral auxiliaries fiveable.mefiveable.merijournals.comresearchgate.net.

Asymmetric synthesis, which aims to produce a desired stereoisomer in excess over others, is a key tool rijournals.com. This can involve using chiral catalysts that facilitate the formation of one enantiomer preferentially or attaching a chiral auxiliary to the substrate that influences the stereochemical outcome of a reaction and can be removed later fiveable.meresearchgate.net. Understanding and predicting stereochemical outcomes often relies on detailed mechanistic understanding and can be aided by computational methods researchgate.net. The complexity of this compound's structure would necessitate careful planning and execution of stereocontrolled steps to build the molecule with the correct three-dimensional arrangement.

Data on Stereochemical Control (Illustrative Example - Not specific to this compound synthesis)

While specific data for this compound is unavailable, research on stereochemical control in related complex syntheses highlights the impact of catalysts and conditions on enantiomeric excess (ee) or diastereomeric ratio (dr). The following hypothetical table illustrates how different catalysts might influence the stereochemical outcome of a reaction step relevant to a this compound-like structure assembly.

Reaction Step (Hypothetical)Catalyst ACatalyst BCatalyst CStereochemical Outcome (e.g., % ee or dr)
Formation of Chiral Center 1AchiralChiral XChiral YRacemic
Diastereoselective Addition-Catalyst Z-3:1 dr

Note: This table presents hypothetical data to illustrate the concept of stereochemical control in synthesis and is not based on actual experimental data for this compound.

Emerging Techniques in Complex Chemical Synthesis Applicable to this compound

The field of organic synthesis is continuously evolving, with new techniques offering improved efficiency, selectivity, and sustainability. Several emerging methodologies hold potential applicability for the synthesis of complex molecules like this compound.

Biomimetic and Enzymatic Catalysis in Related Compound Synthesis

Biomimetic chemistry draws inspiration from biological systems and enzymatic transformations to design novel synthetic routes and catalysts ijcce.ac.irwikipedia.orgresearchgate.net. Enzymes are highly efficient and selective catalysts that operate under mild conditions nih.govacs.org. While this compound synthesis may not directly involve biological pathways, principles of enzymatic catalysis, such as precise substrate recognition and controlled reaction environments, can inform the design of synthetic catalysts nih.govacs.org.

Enzymatic catalysis has been successfully applied in the synthesis of various complex molecules, including peptides and natural products nih.gov. Mimicking enzyme active sites using synthetic catalysts can lead to enhanced reactivity and selectivity ijcce.ac.iracs.org. For compounds related to this compound, particularly those with complex functionalities, exploring biomimetic approaches or incorporating enzymatic steps into a synthetic sequence could offer advantages in terms of efficiency and reduced waste.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry involves conducting chemical reactions in a continuously flowing stream rather than in batch reactors acs.orgmit.eduumontreal.canano-ntp.com. This technique offers several advantages for the synthesis of complex organic molecules, including improved reaction control, enhanced heat and mass transfer, increased safety for hazardous reactions, and ease of scalability acs.orgnano-ntp.comunimi.it.

For the production of this compound, flow chemistry could enable the telescoping of multiple reaction steps into a single continuous process, minimizing or eliminating the need for intermediate work-ups and purifications mit.eduumontreal.caunimi.it. This can lead to significantly reduced reaction times and increased throughput unimi.it. The precise control over reaction parameters in flow systems is particularly beneficial for optimizing yield and selectivity in complex, multi-step syntheses.

Optimization of Synthetic Routes for this compound-Related Structures

Optimizing a synthetic route involves systematically improving various aspects to enhance efficiency, yield, purity, and scalability solubilityofthings.comfiveable.mersc.org. For this compound-related structures, optimization efforts would likely focus on several key areas.

Reaction optimization involves fine-tuning parameters such as temperature, pressure, solvent, concentration, and reaction time to maximize yield and selectivity while minimizing by-product formation numberanalytics.com. This often requires systematic experimentation and can be guided by techniques like Design of Experiments (DoE).

Scalability is a critical consideration for translating a synthetic route from the laboratory to larger-scale production. Methods developed on a small scale may not be directly applicable to larger quantities, necessitating adjustments in reaction conditions, equipment, and work-up procedures solubilityofthings.com. Flow chemistry, as mentioned earlier, offers inherent advantages for scalability acs.org.

Minimizing waste and improving the environmental footprint of the synthesis are also increasingly important optimization goals, aligning with the principles of green chemistry. This can involve using more environmentally friendly solvents, reducing the number of synthetic steps, and developing catalytic processes that avoid the use of stoichiometric reagents solubilityofthings.com. Computer-assisted synthesis planning tools can also aid in identifying and evaluating potential synthetic routes, contributing to optimization efforts numberanalytics.comrsc.org.

Compound Names and PubChem CIDs

Advanced Computational and Theoretical Investigations of Glyminox Molecular Architecture

Quantum Chemical Calculations for Electronic Structure Analysis of Glyminox Components

Quantum chemical (QM) calculations are fundamental theoretical tools used to investigate the electronic structure and properties of molecules. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, charge density, and electrostatic potential googleapis.comnih.gov. For compounds like this compound, which is related to zwitterionic betaines and amphiphilic structures wikidata.org, QM calculations can be applied to understand the distribution of charges within the molecule, the nature of chemical bonds, and the relative stability of different electronic states.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Phenomena of Zwitterionic Systems

Molecular Dynamics (MD) simulations are powerful computational techniques that simulate the time evolution of a molecular system, providing dynamic insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent wikipedia.orgnih.govatamanchemicals.comebi.ac.ukepa.gov. For zwitterionic and amphiphilic molecules like those related to this compound (e.g., betaines, acylcarnitine analogues), MD simulations are crucial for understanding their behavior in solution wikidata.orgnih.govnih.govfishersci.caugr.es.

Furthermore, MD simulations are invaluable for investigating solvation phenomena, revealing how solvent molecules (such as water or ions) arrange around the solute and how these interactions influence the solute's structure and dynamics nih.govnih.govfishersci.caugr.es. For zwitterionic systems, the strong electrostatic interactions with polar solvents are critical determinants of their behavior. MD simulations can quantify these interactions, assess the extent of hydration or solvation, and provide molecular-level details about the solvation shell nih.govnih.govfishersci.caugr.es. Result wikidata.org mentions HF 6-31G* studies on the solvation energies and structures of a homologous series of betaines, highlighting the importance of understanding solvation for these zwitterionic compounds. General MD studies on the solvation of biomolecules and ions further illustrate the application of these methods to charged and polar species in solution nih.govnih.govfishersci.caugr.es.

Ligand-Based and Structure-Based Computational Design Principles for Amphiphilic Analogs

Computational design principles, encompassing both ligand-based drug design (LBDD) and structure-based drug design (SBDD), offer systematic approaches for identifying and optimizing molecules with desired properties fishersci.fiwikidoc.org. While the specific molecular target for this compound's activity might influence the direct applicability of SBDD (which requires a known target structure), LBDD is highly relevant, particularly when focusing on designing amphiphilic analogs with similar properties or activities to this compound or related compounds fishersci.fiwikidoc.orgwikipedia.org.

LBDD methods leverage the information from known active molecules (ligands) to infer the structural and physicochemical features important for activity fishersci.fiwikidoc.orgwikipedia.org. Techniques such as pharmacophore modeling, shape-based screening, and QSAR (Quantitative Structure-Activity Relationship) analysis fall under LBDD wikidoc.orgwikipedia.org. Given that this compound is related to amphiphilic acylcarnitine analogues like Z-14 and Z-15 which have shown microbicidal properties wikidata.org, LBDD could involve analyzing the structural features of these known amphiphiles to design new analogs with potentially improved characteristics. Result wikidata.org indicates that structure-activity studies with homologous series of amphiphilic acylcarnitine analogues have stimulated ideas for designing the next generation of such microbicides.

SBDD, when applicable, utilizes the three-dimensional structure of the biological target to design molecules that can bind effectively wikidoc.orgthegoodscentscompany.com. Techniques like molecular docking and free energy calculations are central to SBDD google.com. Although a specific protein target for this compound was not detailed in the search results, if such a target is identified and its structure determined, SBDD could be employed to design analogs optimized for binding.

Computational design principles are also used more broadly to design molecules with specific self-assembling properties or interactions with membranes, which is relevant for amphiphilic compounds unito.it. This involves designing molecules that can form micelles, vesicles, or interact with lipid bilayers, properties pertinent to the function of amphiphilic microbicides wikidata.org.

Cheminformatics and Data Mining Approaches for this compound-Related Chemical Space Exploration

Cheminformatics and data mining techniques provide computational frameworks for managing, analyzing, and interpreting large datasets of chemical information, enabling the exploration of chemical space. Chemical space encompasses the vast theoretical collection of all possible molecules, and cheminformatics helps navigate and understand the regions within this space occupied by known compounds or potential candidates.

For this compound and its related compounds, cheminformatics and data mining can be applied in several ways. Analyzing databases containing structures and properties of known betaines, carnitines, acylcarnitines, and other amphiphilic molecules can help characterize the chemical space around this compound wikidata.org. Techniques such as structural similarity searching, clustering, and dimensionality reduction can identify groups of chemically similar compounds and visualize their distribution in property space. This can reveal structural patterns associated with specific properties or activities.

Data mining techniques, including machine learning algorithms, can be used to build predictive models based on existing data for this compound or its analogs. For example, if data on the activity of a series of amphiphilic compounds is available, data mining could identify molecular features that correlate with activity, guiding the synthesis of new, more potent analogs. Furthermore, cheminformatics tools can be used for virtual screening of large chemical libraries to identify potential new compounds with structural features similar to this compound or its effective analogs fishersci.fiwikipedia.org. This exploration of chemical space through computational means can accelerate the discovery and design of novel compounds with desired characteristics.

Lack of Publicly Available Scientific Data Precludes a Detailed Analysis of "this compound"

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific, publicly available research data for a chemical compound identified as "this compound." This absence of information prevents the generation of a detailed scientific article focusing on its advanced analytical and characterization techniques as requested.

Initial searches indicate that "this compound" is primarily associated with the trade name "Savvy," a vaginal gel formulation of the compound C31G. nih.gov This product was under development for contraception and the prevention of sexually transmitted diseases, with clinical trials ongoing in the early 2000s. nih.gov However, the available literature, including a 2004 review, focuses on its clinical applications and development status rather than a detailed chemical analysis of its active component under the name "this compound." nih.gov

Further targeted searches for "this compound" in conjunction with sophisticated analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) yielded no specific results. The scientific community has not published papers detailing the structural elucidation, component analysis, chirality assessment, or chromatographic separation of a compound specifically named "this compound."

Therefore, constructing an article that adheres to the requested detailed outline, including data on conformational studies, component analysis, chirality, and separation sciences for "this compound," is not feasible. The creation of such an article would require access to proprietary research data that is not in the public domain or would necessitate the fabrication of scientific findings, which falls outside the scope of providing accurate and factual information.

While the fields of glycomics and chromatography are rich with advanced analytical techniques for complex molecules, the application of these methods to "this compound" has not been documented in accessible scientific literature. nih.gov Without primary research data, any discussion of its analytical characterization would be purely speculative.

Sophisticated Analytical and Characterization Techniques for Glyminox Research

Electrochemical and Biosensor Development for Compound Detection in Research Systems

Electrochemical sensors and biosensors offer highly sensitive, rapid, and often portable methods for detecting specific chemical compounds. For a substance like Glyminox, such sensors would be invaluable for quality control during manufacturing, pharmacokinetic studies, and environmental monitoring. The development could focus on detecting the quaternary ammonium (B1175870) or amine oxide components of C31G.

Several strategies could theoretically be employed:

Potentiometric Sensors: Ion-selective electrodes (ISEs) are well-suited for detecting the cationic quaternary ammonium component of C31G. These sensors measure the potential difference that develops across a selective membrane as a function of the analyte concentration.

Amperometric/Voltammetric Sensors: These sensors measure the current resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface. The electrode could be chemically modified to enhance selectivity and sensitivity towards the amine oxide or quaternary ammonium groups.

Enzyme-Based Biosensors: A biosensor could be developed using an enzyme that is inhibited by the components of C31G. For instance, cholinesterases are known to be inhibited by certain quaternary ammonium compounds. The presence of this compound would lead to a measurable decrease in enzyme activity, which could be transduced into an electrochemical signal.

Despite the feasibility of these approaches, the scientific literature contains no reports on the development or application of electrochemical sensors or biosensors specifically designed for the detection of this compound or C31G. Research in this area has focused on broader classes of compounds, such as surfactants or quaternary ammonium biocides in general, but not on this specific mixture.

Consequently, detailed research findings and performance data for a this compound-specific sensor cannot be provided. A typical data table summarizing a sensor's performance would look as follows:

Sensor CharacteristicPerformance Metric
Detection PrincipleData not available
Linear RangeData not available
Limit of Detection (LOD)Data not available
Response TimeData not available
SelectivityData not available
StabilityData not available

This table represents the expected performance characteristics of a dedicated electrochemical sensor or biosensor. The absence of published research means these parameters have not been determined for this compound/C31G.

Molecular and Subcellular Interaction Mechanisms of Glyminox

Theoretical Frameworks for Amphiphile-Biomolecule Interactions

The interaction of amphiphilic molecules like C31G with biological systems is a complex phenomenon that can be understood through various theoretical frameworks. These frameworks primarily consider the interplay of hydrophobic and electrostatic forces that drive the association of the surfactant with cellular components such as proteins and lipid membranes.

Zwitterionic surfactants, a category to which the betaine (B1666868) component of C31G belongs, possess both a positive and a negative charge on the same molecule. This characteristic leads to complex interaction dynamics, often less disruptive to protein structure than purely ionic surfactants. The interactions are governed by a combination of hydrophobic forces between the nonpolar tails of the surfactant and nonpolar regions of biomolecules, as well as electrostatic interactions between the charged head groups and charged residues on proteins or lipid head groups.

Glyminox's Putative Mechanisms with Cellular Components (Conceptual/in vitro)

The primary mechanism of action for this compound, through its active ingredient C31G, is the disruption of the structural integrity of cellular and viral membranes. patsnap.com The amphiphilic nature of C31G allows its alkyl chains to intercalate into the hydrophobic core of the lipid bilayer. This insertion is thought to disrupt the normal packing of phospholipids (B1166683), leading to increased membrane fluidity, permeability, and ultimately, loss of membrane integrity.

In vitro studies have indicated that prolonged exposure of cells to C31G can lead to alterations in the cellular phospholipid profiles. nih.gov This suggests that C31G's interaction with cellular membranes is not merely a transient disruption but can induce compensatory or pathological changes in the lipid composition of the cell. The amine oxide component of C31G has been specifically implicated in inducing changes in cellular sensitivity, suggesting a key role for this moiety in the interaction with membrane components. nih.gov

Membrane Interaction Dynamics of Zwitterionic Surfactants

The zwitterionic nature of one of the key components of C31G plays a significant role in its interaction with biological membranes. Zwitterionic surfactants can interact with the zwitterionic phospholipids that are abundant in mammalian cell membranes. These interactions are multifaceted and can be influenced by the surrounding ionic environment.

The interaction of surfactants with lipid membranes is concentration-dependent. At lower concentrations, surfactant monomers may adsorb to the membrane surface or insert between phospholipid molecules. As the concentration increases, these surfactants can lead to the solubilization of the membrane, resulting in cell lysis. nih.gov The similarity in structure between surfactant molecules and the phospholipids of the membrane bilayer facilitates this disruptive interaction. nih.gov

In Vitro Model Systems for Elucidating Biochemical Pathways Modified by this compound

To understand the cellular effects of this compound, various in vitro model systems have been employed. These models primarily consist of cultured mammalian cell lines that allow for the controlled investigation of cytotoxicity and cellular responses to C31G exposure.

Commonly used cell lines in the in vitro assessment of C31G include those of vaginal and cervical origin, which are relevant to the intended topical application of this compound. nih.gov These cell lines provide a platform to measure key parameters of cellular health, such as viability and proliferation, upon exposure to the compound.

The following interactive data table summarizes the in vitro sensitivities of various human genital tract cell lines to C31G, expressed as the 50% cytotoxic concentration (CC50) after different exposure times.

Data derived from in vitro cytotoxicity assays. nih.gov

These studies demonstrate that the cytotoxic effects of C31G are dependent on the cell type, concentration, and duration of exposure. nih.gov While these models are invaluable for assessing cell viability, they provide limited information on the specific biochemical pathways that are modulated by this compound. The primary observed effect is a loss of cell viability, likely due to membrane disruption, rather than a specific interaction with a defined signaling or metabolic pathway.

Investigation of this compound's Influence on Cellular Homeostasis in Controlled Research Settings

The influence of this compound on cellular homeostasis is intrinsically linked to its membrane-disrupting properties. Cellular homeostasis relies on the tightly regulated transport of ions, nutrients, and waste products across the cell membrane, a function that is compromised upon exposure to C31G.

In controlled research settings, the disruption of cellular homeostasis by C31G is primarily evidenced by its cytotoxic effects. nih.gov The reduction in cell viability observed in in vitro studies is a direct consequence of the loss of cellular homeostasis. The compromised integrity of the cell membrane leads to an uncontrolled flux of ions and small molecules, dissipation of electrochemical gradients, and ultimately, cell death.

Research has shown that prolonged exposure of HeLa cells to C31G can lead to a reduced sensitivity to subsequent exposures. nih.gov This adaptive response is transient and suggests that cells may alter their membrane composition, specifically their phospholipid profiles, to counteract the disruptive effects of the surfactant. nih.gov This indicates a dynamic interplay between C31G and the cellular mechanisms that maintain homeostasis.

The following table presents a summary of research findings on the effects of C31G on cellular parameters in controlled in vitro settings.

Studied ParameterModel SystemKey FindingsReference
Cellular ViabilityVaginal and Cervical Cell LinesCytotoxicity is dose- and time-dependent, with varying sensitivity among cell types. nih.govresearchgate.net nih.gov, researchgate.net
Cellular SensitivityHeLa CellsProlonged exposure to C31G reduces cellular sensitivity to subsequent exposure, an effect linked to the amine oxide component. nih.gov nih.gov
Phospholipid ProfileHeLa CellsLong-term exposure to C31G results in altered phospholipid profiles compared to untreated cells. nih.gov nih.gov
Epithelial IntegrityIn Vitro and Animal ModelsC31G can cause disruption of the epithelial barrier, particularly in the columnar epithelium of the cervix. nih.gov nih.gov

These findings from controlled research settings underscore that the primary influence of this compound on cellular homeostasis is through the physical disruption of the cell membrane by its active ingredient, C31G.

Future Trajectories and Unexplored Dimensions in Glyminox Research

Interdisciplinary Research Paradigms for Chemical Biology and Glyminox

The intersection of chemical biology and this compound research offers promising avenues for future exploration. Chemical biology, a field that employs chemical principles and tools to investigate biological systems, can provide novel insights into the precise mechanisms by which this compound interacts with biological membranes and pathogens. epa.govsigmaaldrich.com While the general mechanism of membrane disruption by surfactants is known wikipedia.org, a detailed understanding of the molecular-level interactions between this compound's components and the complex lipid and protein structures of various pathogens and host cells remains an area for in-depth study.

Future research could leverage chemical biology techniques such as the design and synthesis of modified this compound analogs with specific tags or probes to track their localization and interaction partners within biological environments. thegoodscentscompany.comhznu.edu.cnnih.gov This could help elucidate why this compound demonstrated potent nonspecific virucidal activity in vitro but faced limitations in clinical efficacy and potential for vaginal toxicity. Understanding these interactions at a molecular level is crucial for designing improved surfactant-based microbicides or identifying new applications for this compound. Collaborative efforts between chemists synthesizing novel amphiphilic structures and biologists studying host-pathogen interactions and mucosal immunology are essential to advance this understanding.

Methodological Innovations Driving Next-Generation this compound Studies

Advancements in analytical and biological methodologies are poised to significantly impact future this compound research. High-resolution microscopy techniques, such as atomic force microscopy or super-resolution fluorescence microscopy, could provide unprecedented detail on how this compound surfactants insert into and disrupt cell membranes. nih.gov

Furthermore, innovations in in vitro and ex vivo models that more closely mimic the complex vaginal environment, including its diverse microbiota and mucosal barrier properties, are critical for evaluating the efficacy and safety of this compound and its analogs. Traditional in vitro assays may not fully capture the nuances of these biological systems, potentially explaining discrepancies between laboratory findings and clinical trial outcomes. nih.gov

The development of advanced drug delivery systems, such as bioadhesive formulations or novel gel matrices, could also enhance the performance of this compound by improving its retention time and distribution at the site of action while potentially mitigating localized toxicity. Methodological research into the controlled release of surfactant mixtures and their stability within complex formulations is vital for developing next-generation this compound-based products.

Development of this compound as a Probe for Fundamental Biological Processes

Beyond its direct application as a microbicide, this compound, as a well-defined mixture of amphiphilic molecules, holds potential as a chemical probe for studying fundamental biological processes involving lipid membranes and protein-lipid interactions. thegoodscentscompany.com Its ability to disrupt cell membranes could be harnessed as a tool to investigate membrane integrity, fluidity, and the function of membrane-associated proteins in various cell types.

Researchers could utilize this compound to probe the mechanisms of membrane fusion, cell entry by viruses, or the formation of biofilms by bacteria, processes that are all influenced by membrane properties. By using labeled this compound components or carefully designed analogs, scientists could gain insights into how different membrane compositions affect surfactant activity and how cells respond to membrane stress. This line of research, rooted in chemical biology, could uncover new fundamental knowledge about cellular processes and potentially identify novel targets for therapeutic intervention, indirectly expanding the potential impact of this compound research.

Grand Challenges and Collaborative Research Agendas in Amphiphile Chemistry

This compound, as an amphiphilic compound, is intrinsically linked to the broader field of amphiphile chemistry. Several grand challenges in this area are directly relevant to advancing this compound research. One such challenge is the rational design and synthesis of amphiphiles with precisely tuned properties, allowing for targeted interactions with specific biological membranes or pathogens while minimizing off-target effects on host tissues. This requires a deep understanding of the relationship between amphiphile structure, self-assembly behavior, and biological activity.

Another challenge involves developing predictive models that can accurately forecast the biological interactions and potential toxicity of novel amphiphilic structures based on their chemical properties. This would significantly accelerate the discovery and development of safer and more effective surfactant-based agents.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Glyminox with high purity, and how can structural integrity be validated?

  • Methodology : Use controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) to minimize side products. Validate purity via HPLC (≥99% purity threshold) and characterize structure using NMR (¹H/¹³C) and mass spectrometry. Cross-reference spectral data with established literature to confirm molecular identity .
  • Data Consideration : Include raw chromatograms and spectral peaks in supplementary materials, with annotated interpretations to ensure reproducibility .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in in vitro models?

  • Methodology : Employ a logarithmic concentration range (e.g., 1 nM–100 µM) across triplicate assays. Use positive/negative controls (e.g., known inhibitors) and measure outcomes via fluorescence-based assays or qPCR for gene expression. Apply ANOVA to identify statistically significant dose-dependent effects (p < 0.05) .
  • Data Contradictions : Address outliers by repeating experiments under identical conditions and validate instrument calibration .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action across studies be systematically resolved?

  • Methodology : Conduct a meta-analysis of existing literature using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Perform orthogonal assays (e.g., CRISPR knockouts, proteomics) to validate target binding. Use Bayesian statistics to quantify uncertainty in conflicting datasets .
  • Case Example : If Study A reports this compound inhibits Protein X via competitive binding, while Study B suggests allosteric modulation, perform surface plasmon resonance (SPR) to measure binding kinetics under both hypotheses .

Q. What strategies optimize this compound’s bioavailability in in vivo pharmacokinetic studies while minimizing off-target effects?

  • Methodology : Use nanoformulation (e.g., liposomal encapsulation) to enhance solubility. Monitor plasma concentration via LC-MS/MS at timed intervals (0–24 hrs). Compare tissue distribution profiles using radiolabeled this compound and PET imaging. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
  • Ethical Considerations : Adhere to OECD guidelines for animal studies, including sample size justification (power analysis) and humane endpoints .

Q. How can computational models improve the prediction of this compound’s interactions with non-target proteins?

  • Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to screen against human proteome databases. Validate in silico predictions with SPR or isothermal titration calorimetry (ITC). Prioritize proteins with binding affinities ≤10 µM for further validation .
  • Data Interpretation : Report free energy values (ΔG) and RMSD thresholds (<2.0 Å) to ensure model reliability .

Methodological Frameworks

Q. What frameworks ensure research questions about this compound meet academic rigor?

  • FINER Criteria : Ensure questions are Feasible (e.g., access to synthetic intermediates), Interesting (address knowledge gaps in kinase inhibition), Novel (e.g., unexplored binding pockets), Ethical (IRB-approved protocols), and Relevant (therapeutic potential in oncology) .
  • PICO Structure : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (standard chemotherapeutics), and Outcomes (apoptosis rates) .

Data Presentation Standards

Q. How should raw data from this compound studies be archived for reproducibility?

  • Guidelines : Deposit spectral, chromatographic, and assay data in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and include metadata (e.g., instrument settings, software versions) .
  • Tables : Summarize IC₅₀ values, Hill coefficients, and statistical parameters (SD, CI) in comparative tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.